![molecular formula C5H7F6P B14224889 (Propan-2-yl)[bis(trifluoromethyl)]phosphane CAS No. 500766-56-3](/img/structure/B14224889.png)
(Propan-2-yl)[bis(trifluoromethyl)]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propan-2-yl)[bis(trifluoromethyl)]phosphane is a tertiary phosphine compound characterized by the presence of two trifluoromethyl groups and one propan-2-yl group attached to a phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)[bis(trifluoromethyl)]phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with trifluoromethyl lithium or trifluoromethyl Grignard reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: (Propan-2-yl)[bis(trifluoromethyl)]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the trifluoromethyl groups can be replaced by other nucleophiles.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and nickel are used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
(Propan-2-yl)[bis(trifluoromethyl)]phosphane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Wirkmechanismus
The mechanism of action of (Propan-2-yl)[bis(trifluoromethyl)]phosphane involves its ability to act as a ligand, coordinating with metal centers and influencing their reactivity. The trifluoromethyl groups impart unique electronic properties, enhancing the compound’s ability to stabilize metal complexes and facilitate catalytic reactions. The propan-2-yl group provides steric hindrance, influencing the selectivity and specificity of the reactions .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylphosphine: Contains only trifluoromethyl groups attached to phosphorus.
Diphenylphosphine: Contains phenyl groups instead of trifluoromethyl groups.
Triethylphosphine: Contains ethyl groups instead of trifluoromethyl groups.
Uniqueness: (Propan-2-yl)[bis(trifluoromethyl)]phosphane is unique due to the combination of trifluoromethyl and propan-2-yl groups, which impart distinct electronic and steric properties. This makes it particularly effective as a ligand in catalysis and coordination chemistry, offering advantages in terms of reactivity and selectivity compared to other phosphines .
Eigenschaften
CAS-Nummer |
500766-56-3 |
|---|---|
Molekularformel |
C5H7F6P |
Molekulargewicht |
212.07 g/mol |
IUPAC-Name |
propan-2-yl-bis(trifluoromethyl)phosphane |
InChI |
InChI=1S/C5H7F6P/c1-3(2)12(4(6,7)8)5(9,10)11/h3H,1-2H3 |
InChI-Schlüssel |
BBTIZYGGRSGFIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



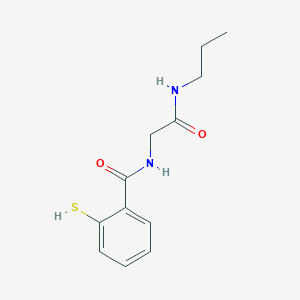
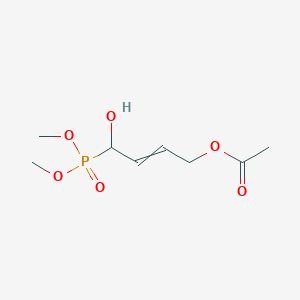
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
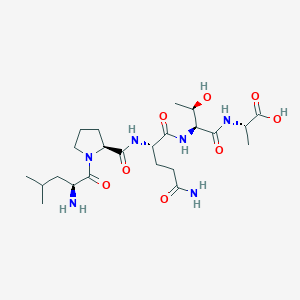
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)
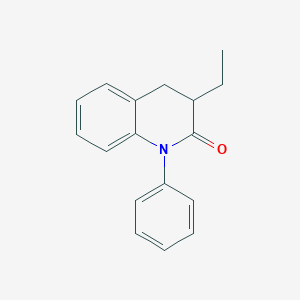

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)

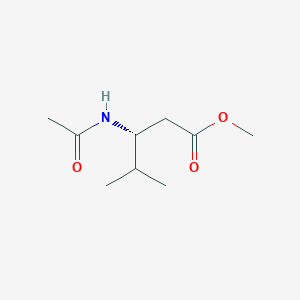
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
